N,3-dihydroxyisonicotinamide
Overview
Description
N,3-dihydroxyisonicotinamide is a chemical compound with the molecular formula C6H6N2O3 . It is a derivative of isonicotinamide, which is itself a derivative of nicotinamide, a form of vitamin B3 .
Synthesis Analysis
The synthesis of N,3-dihydroxyisonicotinamide is not well-documented in the literature. More research is needed to understand the synthesis process of this compound .
Chemical Reactions Analysis
The chemical reactions involving N,3-dihydroxyisonicotinamide are not well-documented in the literature. More research is needed to understand the chemical reactions this compound can undergo .
Physical And Chemical Properties Analysis
The physical and chemical properties of N,3-dihydroxyisonicotinamide are not well-documented in the literature. More research is needed to understand these properties .
Scientific Research Applications
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Effects of N Application Rate and Dicyandiamide on the Fate of 15N Fertilizer and the Abundance of Microbial Genes in a Sandy Soil Amended with Sugarcane Litter
- Summary : This study evaluated the influence of Dicyandiamide (DCD) and fertilizer N rate on 15N transformation and abundance of total prokaryotes in a tropical sandy soil amended with sugarcane residues .
- Methods : A laboratory incubation study was performed for 54 days .
- Results : DCD mitigates N losses from ammonium-based fertilizer by inhibiting NO3− production and changing nitrifying and denitrifying microorganisms in sandy acidic soil .
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The Effects of Dietary n-3 Highly Unsaturated Fatty Acids on Growth, Antioxidant Capacity, Immunity, and Oxylipin Profiles in Acipenser dabryanus
- Summary : This study investigated the effects of dietary levels of n-3 highly unsaturated fatty acids (HUFAs) on the growth performance, antioxidant capacity, immunity, and serum oxylipin profiles of female F2-generation Yangtze sturgeon .
- Methods : A total of 75 Yangtze sturgeons were fed five different experimental diets containing various levels of n-3 HUFAs for a period of 5 months .
- Results : Dietary supplementation with n-3 HUFAs exceeding a 1.0% level can enhance antioxidant capacity and regulate serum lipid metabolism, potentially through modulation of oxylipins derived from ARA, DHA, and EPA .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,3-dihydroxypyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5-3-7-2-1-4(5)6(10)8-11/h1-3,9,11H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVYHWBRULDYDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)NO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669459 | |
Record name | N,3-Dihydroxypyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dihydroxyisonicotinamide | |
CAS RN |
89640-77-7 | |
Record name | N,3-Dihydroxypyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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